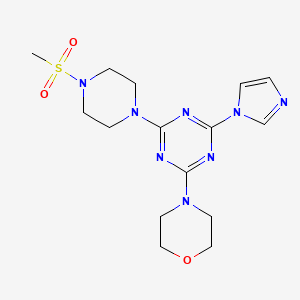
4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an imidazole ring, a triazine ring, a morpholine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially interact with various biological targets .
Molecular Structure Analysis
The compound’s structure suggests it could have multiple tautomeric forms due to the presence of the imidazole and triazine rings. It might also exhibit conformational isomerism due to the flexible piperazine and morpholine rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the imidazole ring could participate in electrophilic substitution reactions, while the piperazine ring could be alkylated .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would depend on factors such as its exact structure, stereochemistry, and tautomeric form. It’s likely to be polar due to the presence of several heteroatoms and might have a relatively high molecular weight .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The thermal rearrangement of similar triazine compounds has been studied, showing the formation of various derivatives through elimination reactions, which is crucial for understanding their thermal stability and reactivity (Dovlatyan et al., 2010).
- Research on the synthesis of triazole derivatives, including those with piperazine and morpholine moieties, has revealed their potential as antimicrobial agents. This underscores the versatility of these compounds in creating biologically active molecules (Bektaş et al., 2007).
Biological Activities
- Certain triazine derivatives have shown promise as corrosion inhibitors, indicating their potential application in protecting metals against corrosion in acidic environments. This highlights the application of such compounds in materials science (Yadav et al., 2016).
- Imidazolium, morpholinium, and piperazinium salts have been functionalized for the selective dissolution of metal oxides, demonstrating the utility of these compounds in materials chemistry and metal recovery processes (Nockemann et al., 2008).
Antimicrobial and Antifungal Activities
- The synthesis and screening of 1,2,4-triazole derivatives, including those with morpholine groups, have shown antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-imidazol-1-yl-6-(4-methylsulfonylpiperazin-1-yl)-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O3S/c1-27(24,25)23-6-4-20(5-7-23)13-17-14(21-8-10-26-11-9-21)19-15(18-13)22-3-2-16-12-22/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQPENVFRMRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

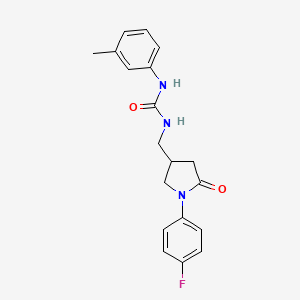

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)

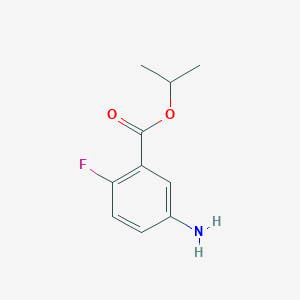

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)

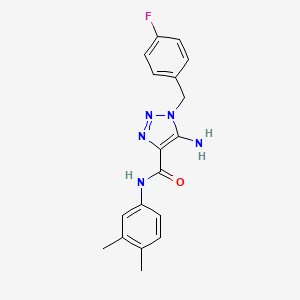
![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)
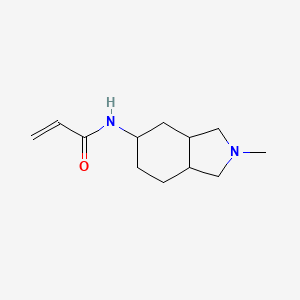
![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)
